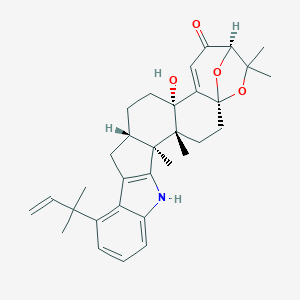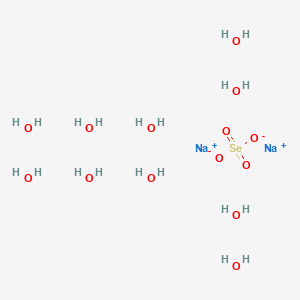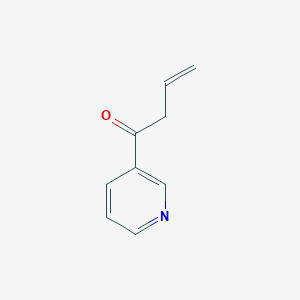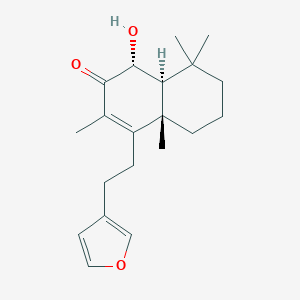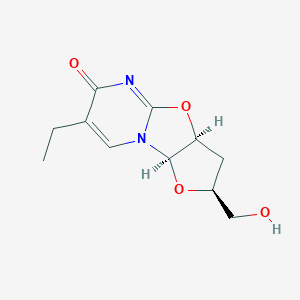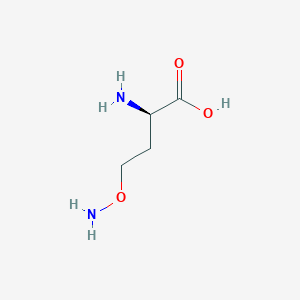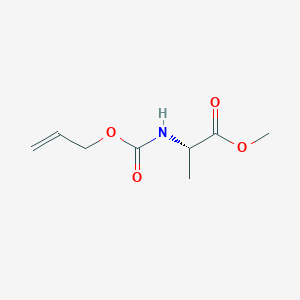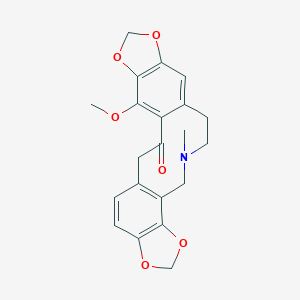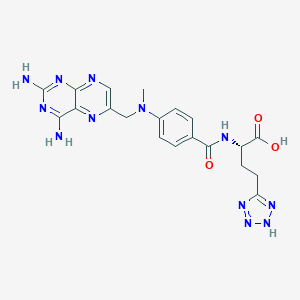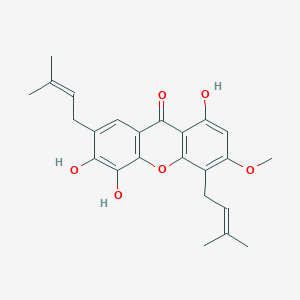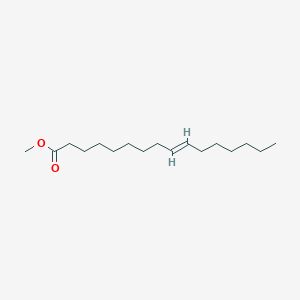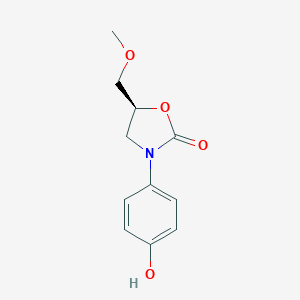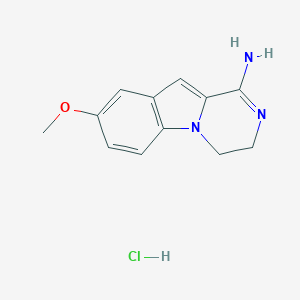
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride, also known as PIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor activity, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to possess a wide range of biochemical and physiological effects. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research, including:
1. Development of novel Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride derivatives with improved solubility and bioavailability.
2. Investigation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in combination with other anti-cancer agents.
3. Evaluation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in the treatment of other diseases, such as diabetes and inflammation.
4. Investigation of the mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride to better understand its anti-tumor activity.
5. Exploration of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride as a diagnostic tool for cancer detection.
Conclusion
In conclusion, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is a promising compound that exhibits potent anti-tumor activity and a wide range of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, the future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research are numerous, making it an exciting area of study for the scientific community.
Méthodes De Synthèse
The synthesis of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride involves the reaction of 4-bromo-1,2-dihydropyrazino[2,1-b]quinazoline with 3,4-dihydro-8-methoxy-3-methyl-2H-pyrido[3,2,1-ij]quinolin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Numéro CAS |
127556-78-9 |
|---|---|
Nom du produit |
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride |
Formule moléculaire |
C12H14ClN3O |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H |
Clé InChI |
RFZJLRFBSZQOQK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl |
SMILES canonique |
[H+].COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.[Cl-] |
Autres numéros CAS |
127556-78-9 |
Synonymes |
8-Methoxy-3,4-dihydropyrazino(1,2-a)indol-1-amine monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




